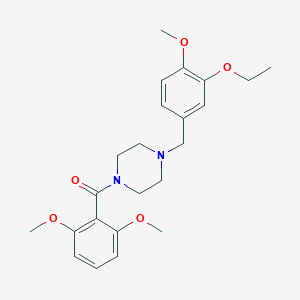![molecular formula C21H34N2O3 B247579 4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE](/img/structure/B247579.png)
4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine structure with a 2,4,5-trimethoxybenzyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylpiperidine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or benzyl derivatives.
科学研究应用
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trimethoxybenzyl group may play a role in binding to these targets, while the bipiperidine structure can influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-(2,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Uniqueness
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine is unique due to its bipiperidine structure, which distinguishes it from other similar compounds that typically feature a single piperidine or piperazine ring. This structural difference can lead to variations in chemical reactivity and biological activity, making it a compound of particular interest in research and development.
属性
分子式 |
C21H34N2O3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
4-methyl-1-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-11-23(12-6-16)18-7-9-22(10-8-18)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3 |
InChI 键 |
HLFVGCRPYPOGGI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
规范 SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247498.png)
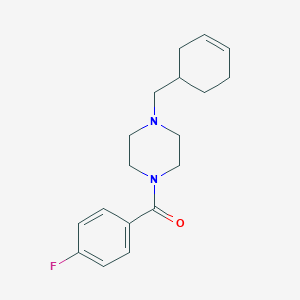
![(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)
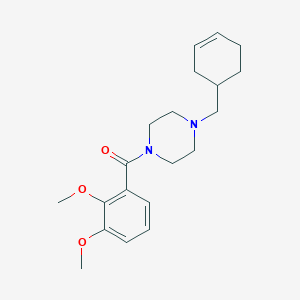
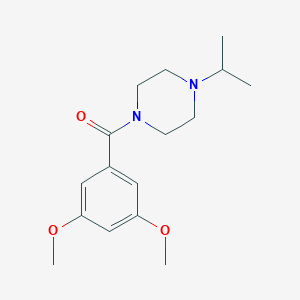
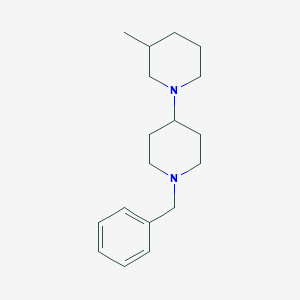
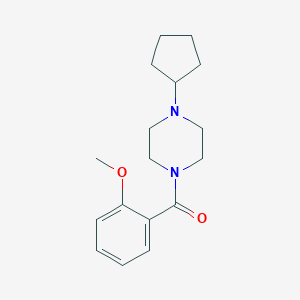
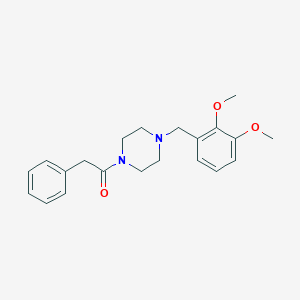
![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247518.png)
